molecular formula C25H35BN2O4S B13712836 tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate

tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B13712836
M. Wt: 470.4 g/mol
InChI Key: HPGOOMYWMIRRQZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a boronic ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the protection of the piperidine nitrogen with a tert-butyl group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while substitution reactions can produce various arylated thiazole derivatives .

Scientific Research Applications

tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The thiazole ring can interact with various proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronic ester group but different aromatic ring structure.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-1-carboxylate: Similar boronic ester group but different heterocyclic ring.

Uniqueness

The uniqueness of tert-Butyl 3-(5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiazol-2-yl)piperidine-1-carboxylate lies in its combination of a boronic ester group with a thiazole ring and a piperidine moiety. This unique structure imparts specific reactivity and biological activity, making it valuable in various research applications.

Properties

Molecular Formula

C25H35BN2O4S

Molecular Weight

470.4 g/mol

IUPAC Name

tert-butyl 3-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C25H35BN2O4S/c1-23(2,3)30-22(29)28-14-8-9-18(16-28)21-27-15-20(33-21)17-10-12-19(13-11-17)26-31-24(4,5)25(6,7)32-26/h10-13,15,18H,8-9,14,16H2,1-7H3

InChI Key

HPGOOMYWMIRRQZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CN=C(S3)C4CCCN(C4)C(=O)OC(C)(C)C

Origin of Product

United States

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